Calcium iodate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

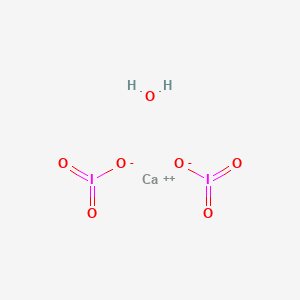

Calcium iodate monohydrate is an inorganic compound with the formula Ca(IO3)2(H2O). It is a colorless salt that occurs as the minerals lautarite and bruggenite . It is used as an iodine supplement in chicken feed . It is also known as Lautarite .

Synthesis Analysis

Calcium iodate monohydrate can be synthesized by a simple gel technique, which involves the growth of single crystals by a single diffusion method . It can also be prepared by the reaction of iodic acid upon the carbonate . Another method involves passing chlorine into a hot solution of lime in which iodine has been dissolved .Molecular Structure Analysis

The molecular formula of calcium iodate monohydrate is Ca(IO3)2(H2O), and its molecular weight is 407.90 g/mol .Chemical Reactions Analysis

Calcium iodate can be produced by the anodic oxidation of calcium iodide or by passing chlorine into a hot solution of lime in which iodine has been dissolved . It can also be prepared by the reaction of iodic acid upon the carbonate .Physical And Chemical Properties Analysis

Calcium iodate monohydrate is a white to off-white powder with very little or no odor . It has a density of 4.52 g/mL at 25 °C . It is soluble in nitric acid but slightly soluble in water .科学的研究の応用

Crystal Growth and Characterization

Calcium iodate monohydrate is utilized in the synthesis of single crystals using a gel technique. These crystals are important for their applications in solid-state and laser technology. The growth of crystals by this method is advantageous for substances that decompose before their melting point and are sparingly soluble in water .

Nonlinear Optical Properties

The non-centrosymmetric nature of calcium iodate monohydrate crystals makes them exhibit prominent nonlinear optical properties. This is significant for applications in photonics, such as frequency conversion and optical switching .

Piezoelectric Applications

Calcium iodate monohydrate crystals also display piezoelectric properties, which are useful in various electronic devices. Piezoelectric materials can convert mechanical stress into electrical energy and vice versa, making them valuable in sensors and actuators .

Thermal Analysis

The compound is subject to thermal analysis techniques like TGA (Thermo Gravimetric Analysis) and DTA (Differential Thermal Analysis). These methods help in understanding the thermal stability and decomposition patterns of the material, which is crucial for its use in high-temperature applications .

Iodine Supplementation

Calcium iodate monohydrate serves as an iodine supplement in animal feed. It is an oxidant that can act as an antiseptic and deodorant, and it’s used in the manufacture of disinfectants .

作用機序

Target of Action

Calcium iodate monohydrate, also known as calcium diiodate hydrate, is primarily used as a source of iodine . It is often used as an iodine supplement in chicken feed . The primary target of this compound is the thyroid gland, which requires iodine to produce thyroid hormones .

Mode of Action

Calcium iodate monohydrate provides a source of iodine, which is an essential nutrient for many organisms, including humans . Once ingested, it dissociates into calcium and iodate ions. The iodate ions are reduced to iodide in the gut before being absorbed into the bloodstream . The iodide ions are then taken up by the thyroid gland and incorporated into thyroid hormones .

Biochemical Pathways

The iodide ions provided by calcium iodate monohydrate are crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3) . These hormones play vital roles in regulating metabolic processes in the body, including growth, development, and energy expenditure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium iodate monohydrate are primarily influenced by its solubility in water . After ingestion, it is absorbed in the gut and distributed throughout the body via the bloodstream . The iodide ions are primarily taken up by the thyroid gland, while the calcium ions are distributed to various tissues in the body . Excess iodide ions are excreted in the urine .

Result of Action

The primary result of calcium iodate monohydrate’s action is the provision of iodide ions for the synthesis of thyroid hormones . These hormones are crucial for normal growth and development, and they help regulate the body’s metabolic rate . A deficiency in iodine can lead to conditions such as goiter and hypothyroidism .

Safety and Hazards

特性

IUPAC Name |

calcium;diiodate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRUHLVRPQAJF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodate monohydrate | |

CAS RN |

10031-32-0 |

Source

|

| Record name | Calcium iodate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of calcium iodate monohydrate?

A1: Calcium iodate monohydrate crystallizes in a structure where distorted CaO₈ quadratic antiprisms form the basic building blocks. [] Iodate ions (IO₃⁻) arrange themselves in layers parallel to the (100) plane, exhibiting relatively short interionic I...O distances of 2.90 Å and 3.02 Å. [] Water molecules within the structure are trigonally planar coordinated, interacting with two iodate ions and one calcium ion (Ca²⁺). This coordination creates asymmetric hydrogen bonds of varying strengths between the water molecules and the neighboring iodate ions. []

Q2: How does the presence of hydrogen bonding affect the properties of calcium iodate monohydrate?

A2: The asymmetric hydrogen bonds formed between water molecules and iodate ions significantly influence the structural stability and properties of calcium iodate monohydrate. [] These bonds contribute to the crystal's overall lattice energy and influence its physical characteristics, such as solubility and thermal stability. Neutron diffraction studies have revealed a non-random distribution of hydrogen atoms within the structure, further highlighting the importance of hydrogen bonding in this material. []

Q3: What crystal morphologies of calcium iodate monohydrate have been observed, and how were they obtained?

A3: Researchers have successfully grown single crystals of calcium iodate monohydrate using the silica gel technique. [, ] This method allows for controlled crystal growth, resulting in various morphologies including prismatic, prismatic pyramidal, needle-shaped, and hopper crystals. [] Furthermore, the incorporation of impurities like copper and iron ions during the growth process has been shown to influence the resulting crystal morphology. [, ]

Q4: What analytical techniques are commonly employed to characterize calcium iodate monohydrate?

A4: Characterization of calcium iodate monohydrate relies on a combination of techniques. X-ray powder diffraction is utilized to determine cell parameters and analyze the crystal structure. [, ] Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules within the crystal lattice, offering information about the presence and nature of chemical bonds. [] Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。